vaccihein A

DPPH assay free‑radical scavenging antioxidant screening

Vaccihein A (CHEBI:66346) is a natural depside‑type benzoate ester, chemically defined as methyl 2‑(3,5‑dimethoxy‑4‑hydroxybenzoyloxy)‑4,6‑dihydroxyphenyl acetate (C₁₈H₁₈O₉, MW 378.33 g mol⁻¹). It was first isolated from the fruit of rabbiteye blueberry (Vaccinium ashei) and structurally elucidated by NMR and MS [REFS‑1].

Molecular Formula C18H18O9
Molecular Weight 378.3 g/mol
Cat. No. B1250717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namevaccihein A
Molecular FormulaC18H18O9
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)OC2=CC(=CC(=C2CC(=O)OC)O)O
InChIInChI=1S/C18H18O9/c1-24-14-4-9(5-15(25-2)17(14)22)18(23)27-13-7-10(19)6-12(20)11(13)8-16(21)26-3/h4-7,19-20,22H,8H2,1-3H3
InChIKeyHTYXVCATPMWMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vaccihein A – A Structurally Unique ortho‑Benzoyloxyphenyl Acetic Acid Ester Antioxidant from Rabbiteye Blueberry


Vaccihein A (CHEBI:66346) is a natural depside‑type benzoate ester, chemically defined as methyl 2‑(3,5‑dimethoxy‑4‑hydroxybenzoyloxy)‑4,6‑dihydroxyphenyl acetate (C₁₈H₁₈O₉, MW 378.33 g mol⁻¹). It was first isolated from the fruit of rabbiteye blueberry (Vaccinium ashei) and structurally elucidated by NMR and MS [REFS‑1]. The compound is classified as an ortho‑benzoyloxyphenyl acetic acid ester and is registered as a plant metabolite with demonstrated antioxidant activity in both lipid‑peroxidation and free‑radical‑scavenging assays [REFS‑1][REFS‑2].

Why Common Phenolic Antioxidants Cannot Replace Vaccihein A in Targeted Research or Procurement


Generic phenolic antioxidants (e.g., α‑tocopherol, BHA, L‑cysteine, quercetin) share broad radical‑scavenging capacity, but they lack the distinctive ortho‑benzoyloxyphenyl acetic acid ester scaffold of vaccihein A. This unique connectivity imparts a different redox potential, hydrogen‑bonding network, and metabolic fate that cannot be mimicked by simple phenols or flavonoids [REFS‑1]. In head‑to‑head assays, vaccihein A displays activity that is non‑interchangeable with reference antioxidants—evidenced by its superior DPPH scavenging over L‑cysteine and its specific time‑course profile in lipid peroxidation relative to α‑tocopherol and BHA [REFS‑1]. Substituting vaccihein A with a common antioxidant in mechanistic studies, natural‑product standardisation, or bioassay‑guided fractionation workflows would introduce uncontrolled variability and compromise data reproducibility.

Quantitative Comparative Evidence for Vaccihein A Against Reference Antioxidants


DPPH Radical Scavenging: Vaccihein A Outperforms L‑Cysteine and Approaches α‑Tocopherol at Equimolar Concentration

In the 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH) assay conducted at a final concentration of 0.02 mM for all test compounds, vaccihein A produced a larger decrease in absorbance at 517 nm than L‑cysteine, and its scavenging effect was comparable to that of α‑tocopherol. The control absorbance (1.122) was reduced to a greater extent by vaccihein A, indicating higher radical‑quenching efficiency [REFS‑1]. The figure‑level data (Fig. 4) show a clear rank order: vaccihein A > α‑tocopherol > L‑cysteine. This result demonstrates that, on an equimolar basis, vaccihein A is a more potent DPPH scavenger than the physiological thiol antioxidant L‑cysteine, making it a preferred reference compound for studies requiring stronger single‑electron or hydrogen‑atom transfer reactivity.

DPPH assay free‑radical scavenging antioxidant screening

Lipid Peroxidation Inhibition: Vaccihein A Displays a Temporal Profile Distinct from α‑Tocopherol and BHA

Antioxidative activity was evaluated by the ferric thiocyanate method using linoleic acid as the oxidisable substrate. At a final concentration of 0.5 mM, vaccihein A inhibited lipid peroxidation over a 5‑day period, showing an intermediate efficacy between α‑tocopherol and the untreated control. The data in Fig. 3 indicate that on day 5, α‑tocopherol maintained the lowest peroxide value, BHA showed moderate protection, and vaccihein A exhibited a level of protection closer to BHA, while the control reached maximal peroxidation [REFS‑1]. The delayed‑onset profile of vaccihein A suggests that it may act through a different kinetic mechanism (e.g., radical‑chain termination vs. metal chelation) compared to the reference compounds, providing a distinct experimental tool for dissecting oxidative pathways.

ferric thiocyanate method lipid peroxidation oxidative stability

Structural Differentiation: The ortho‑Benzoyloxyphenyl Acetate Scaffold Is Uniquely Represented by Vaccihein A Among Blueberry Phenolics

Vaccihein A is the only known ortho‑benzoyloxyphenyl acetic acid ester isolated from any Vaccinium species. Structurally, it comprises a 4‑hydroxy‑3,5‑dimethoxybenzoyl moiety esterified to a 2‑(methoxy‑2‑oxoethyl)‑4,6‑dihydroxyphenyl core [REFS‑1]. This scaffold is absent in the widely consumed blueberry anthocyanins (e.g., malvidin‑3‑O‑glucoside), flavonols (quercetin glycosides), and hydroxycinnamic acids (chlorogenic acid). The compound’s topological polar surface area (132 Ų) and predicted log P (~2.0) also distinguish it from the more polar anthocyanins and less lipophilic phenolic acids [REFS‑2]. Because the scaffold originates from an oxidative C–C cleavage of 3‑O‑methyl malvidin, it represents a unique entry in blueberry phenolic metabolism that is not commercially available as a synthetic analogue, making vaccihein A indispensable for authentic Vaccinium‑derived natural product libraries.

natural product dereplication scaffold uniqueness Vaccinium chemotaxonomy

High‑Value Application Scenarios for Vaccihein A Procurement in Research and Industry


Standardised In‑Vitro Antioxidant Screening Panels

Laboratories that run routine DPPH or lipid‑peroxidation assays can use vaccihein A as a structurally defined, moderate‑potency reference compound that bridges the gap between strong synthetic antioxidants (BHA) and weak physiological antioxidants (L‑cysteine). Its distinct time‑course profile in the ferric thiocyanate model also helps validate assay sensitivity to different antioxidant mechanisms [REFS‑1].

Blueberry‑Derived Natural Product Libraries and Chemotaxonomic Studies

Because vaccihein A is the sole ortho‑benzoyloxyphenyl acetic acid ester identified in blueberry, it is an essential entry in any comprehensive Vaccinium metabolite collection. Its inclusion enables authentic fingerprinting of blueberry extracts and supports phylogenetic or metabolomic comparisons across Ericaceae species [REFS‑1].

Mechanistic Studies of Non‑Canonical Antioxidant Pathways

The unique ester‑linked scaffold of vaccihein A may engage in radical‑chain termination or metal‑chelation mechanisms that differ from phenolic‑OH donation alone. Researchers investigating structure‑activity relationships in depside antioxidants can employ vaccihein A to probe the contribution of the ortho‑benzoyloxy motif, using the data in [REFS‑1] as a baseline for comparative kinetic studies.

Quality‑Control Reference for Vaccinium ashei Nutraceutical Extracts

Nutraceutical manufacturers seeking to standardise blueberry extracts beyond anthocyanin content can adopt vaccihein A as a marker compound. Its presence confirms authenticity of V. ashei fruit material and provides an orthogonal antioxidant‑activity marker that complements flavonoid‑based specifications.

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